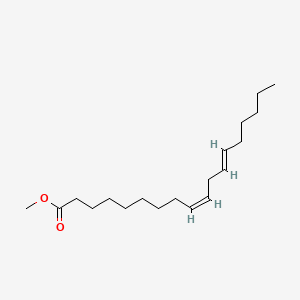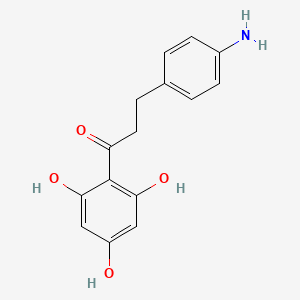
Cyclooctanone-2,2,8,8-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone-2,2,8,8-d4 is a derivative of Cyclooctanone, which is an organic compound with the formula (CH2)7CO . It is a waxy white solid .
Molecular Structure Analysis
The molecular structure of Cyclooctanone consists of an eight-membered ring with a ketone functional group . The exact structure of Cyclooctanone-2,2,8,8-d4 is not specified in the sources I found.Scientific Research Applications
Conformational Studies
Cyclooctanone-2,2,8,8-d4 has been used in studies to understand the conformational properties of medium-sized rings . These studies are important to understand their intramolecular interactions and reactivity . For example, a study characterized the conformational landscape of the eight-membered ketone cyclooctanone by broadband rotational spectroscopy in combination with quantum-chemistry calculations .
Spectroscopic Analysis
The compound has been used in spectroscopic analysis. Three conformers, two boat-chair and one twisted boat chair configurations, have been identified and their spectroscopic parameters determined .
Study of Non-Bonded Interactions
Cyclooctanone-2,2,8,8-d4 can be used to study non-bonded interactions. The conformational preferences of cyclooctanone are driven by minimization of repulsive non-bonded transannular interactions .
Chemical Synthesis
Cyclooctanone-2,2,8,8-d4 can be used in chemical synthesis. For example, it was prepared from cyclooctanone by heating it with D2O and NaOD .
Mechanism of Action
Target of Action
Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The interaction of Cyclooctanone-2,2,8,8-d4 with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .
Result of Action
The primary molecular effect of Cyclooctanone-2,2,8,8-d4’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Cyclooctanone-2,2,8,8-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetone ((CH3)2CO)" ], "Reaction": [ "Step 1: Cyclooctene is reacted with D2O in the presence of a catalyst to form Cyclooctene-2,2,8,8-d4.", "Step 2: Cyclooctene-2,2,8,8-d4 is reduced with NaBH4 in methanol to form Cyclooctanol-2,2,8,8-d4.", "Step 3: Cyclooctanol-2,2,8,8-d4 is oxidized with NaOH and HCl to form Cyclooctanone-2,2,8,8-d4.", "Step 4: Cyclooctanone-2,2,8,8-d4 is purified by distillation and dried over Na2SO4 to obtain the final product." ] } | |
CAS RN |
32454-50-5 |
Product Name |
Cyclooctanone-2,2,8,8-d4 |
Molecular Formula |
C₈H₁₀D₄O |
Molecular Weight |
130.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





